5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid
Description
5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO5S. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core. It is primarily used as a building block in organic synthesis due to its reactivity profile.
Properties
CAS No. |
2090149-26-9 |
|---|---|
Molecular Formula |
C8H6ClFO5S |
Molecular Weight |
268.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid typically involves the chlorosulfonation of 2-fluoro-4-methoxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.
Solvent: An inert solvent such as dichloromethane or chloroform is often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems can also help in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: The chlorosulfonyl group is susceptible to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid.
Reduction: The compound can undergo reduction reactions to convert the chlorosulfonyl group to a sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous media, often under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the chlorosulfonyl group.
Scientific Research Applications
5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 5-(chlorosulfonyl)-2-fluorobenzoic acid
- Chlorosulfonyl isocyanate
Uniqueness
5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity and making it a valuable intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
